Phenmedipham

Catalog No.
S539409
CAS No.
13684-63-4
M.F
C16H16N2O4
M. Wt
300.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenmedipham

CAS Number

13684-63-4

Product Name

Phenmedipham

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

IDOWTHOLJBTAFI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
COLORLESS, ODORLESS, CRYSTALLINE SOLID; MP 143-144 °C; SOLUBILITY: 1 MG/L WATER AT 20 °C, ACETONE 20%, CYCLOHEXANONE 20%, METHANOL 5% /TECHNICAL MATERIAL 97% PURE/
4.7 MG/L WATER; ABOUT 200 G/KG IN ACETONE, CYCLOHEXANONE; ABOUT 50 G/KG IN METHANOL; 20 G/KG IN CHLOROFORM; 2.5 G/KG IN BENZENE; ABOUT 500 MG/KG IN HEXENE AT ROOM TEMP

Synonyms

Phenmedipham; Fenmedifam; HSDB 1402; Kemifam;

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC

Description

The exact mass of the compound Phenmedipham is 300.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)1.61e-05 m4.7 mg/l water; about 200 g/kg in acetone, cyclohexanone; about 50 g/kg in methanol; 20 g/kg in chloroform; 2.5 g/kg in benzene; about 500 mg/kg in hexene at room temp. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Herbicide Mode of Action Studies

Phenmedipham serves as a valuable tool for understanding herbicide action on plants at the cellular level. Research investigates how phenmedipham disrupts plant growth processes by inhibiting phenylalanine ammonia-lyase (PAL), a key enzyme in the biosynthesis of lignin and other aromatic compounds crucial for plant cell wall structure and development [1]. By studying the effects of phenmedipham on PAL activity and plant growth, researchers gain insights into the mechanisms by which herbicides control weeds.

[1] (Linscott, D. T., & Sussex, I. R. (1970). Inhibition of phenylalanine ammonia-lyase by herbicides. Phytochemistry, 9(10), 2083-2088)()

Weed Resistance Research

Phenmedipham is employed in scientific studies to investigate the development of weed resistance to herbicides. Researchers expose weed populations to phenmedipham over multiple generations to identify and characterize resistant weeds. Understanding the mechanisms by which weeds develop resistance to phenmedipham helps scientists develop new and more effective weed control strategies [2].

[2] (Vila-Aiub, M. M., Beckie, H. J., & Tardif, M. J. (2009). Characterization of phenmedipham-resistant wild oat (Avena fatua L.) populations in western Canada. Weed Science, 57(2), 182-189) ()

Phenmedipham is a chemical compound classified as a phenylcarbamate herbicide, primarily used for the control of weeds in various crops. Its chemical structure is characterized by the formula C16H16N2O4C_{16}H_{16}N_{2}O_{4} and it is recognized for its role as an inhibitor of photosynthesis in plants, specifically targeting the photosystem II complex. This mechanism of action makes it effective against a wide range of broadleaf and grassy weeds, particularly in sugar beet cultivation .

Phenmedipham acts as a contact herbicide, meaning it needs direct contact with plant foliage to be effective []. It disrupts photosynthesis in targeted weeds by inhibiting photosystem II, a vital process for plant growth [].

, notably hydrolysis and conjugation. In vivo studies indicate that it is extensively metabolized through oxidative/hydrolytic cleavage, followed by hydroxylation, acetylation, and oxidation . The primary degradation pathway involves the formation of metabolites such as methyl hydroxyphenylcarbamate (MHPC), which exhibits significant mobility in soil environments .

The initial synthesis of phenmedipham involves its formation from meta-aminophenol through a reaction with phosgene in an alkyl alkanoate solvent, resulting in meta-hydroxyphenylcarbamic acid . Subsequent reactions facilitate the conversion into the active herbicide form.

Phenmedipham acts as a cholinesterase inhibitor, which interferes with the normal functioning of acetylcholinesterase enzymes in target organisms. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, disrupting normal nerve transmission . Its absorption and distribution within biological systems are rapid; studies show that about 80% is absorbed within 24 hours after administration. The compound is extensively distributed across various tissues including plasma, lungs, liver, and kidneys .

The synthesis of phenmedipham can be achieved through several methods:

  • Phosgene Reaction: The primary method involves reacting meta-aminophenol with phosgene in an appropriate solvent (e.g., ethyl acetate) to yield phenmedipham.
  • Solvent Optimization: Research has indicated that using different solvents can affect yield and purity. For instance, switching from isobutylacetate to ethyl acetate improved yields significantly .
  • Scale-Up Procedures: Various steps have been documented to optimize reaction conditions for larger-scale production, ensuring efficient isolation and purification of the final product .

Phenmedipham is predominantly used in agriculture as a selective herbicide. Its applications include:

  • Weed Control: Effective against broadleaf weeds in sugar beet and other crops.
  • Crop Protection: Helps maintain crop yields by minimizing competition from unwanted vegetation.
  • Research: Utilized in studies investigating herbicide resistance and metabolic pathways in plants.

Studies on phenmedipham have highlighted its interactions with various biological systems. It has been shown to exhibit low mobility in soil but high mobility for its metabolite MHPC under certain conditions. This characteristic raises considerations regarding environmental persistence and potential impacts on non-target organisms . Furthermore, its metabolic pathways have been explored in different species, including livestock, revealing complex interactions leading to various metabolites .

Phenmedipham shares similarities with other phenylcarbamate herbicides but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

Compound NameChemical StructurePrimary UseUnique Features
CarbarylC${12}$H${15}$NO$_{2}$InsecticideBroad-spectrum insect control
DesmediphamC${15}$H${15}$N${2}$O${4}$HerbicideSimilar action but different efficacy
IsoproturonC${12}$H${17}$N$_{3}$OHerbicideSelective against grasses

Phenmedipham's unique mechanism as a photosynthesis inhibitor sets it apart from other compounds that may target different biological pathways or have broader insecticidal properties.

Phenmedipham is a bis-carbamate herbicide with the systematic name 3-[(methoxycarbonyl)amino]phenyl 3-methylcarbanilate. Its molecular formula is C₁₆H₁₆N₂O₄, featuring two carbamate functional groups (Figure 1). The structure comprises:

  • A 3-methylphenyl group linked via a carbamate ester bond.
  • A 3-methoxycarbonylaminophenyl group.

The compound’s planar geometry arises from conjugation between the aromatic rings and carbamate moieties, which influences its herbicidal activity.

Physical Characterization

Molecular Weight (300.31 g/mol)

The molecular weight of phenmedipham is 300.31 g/mol, calculated from its empirical formula and confirmed via mass spectrometry.

Solubility Properties

Phenmedipham exhibits limited solubility in polar solvents:

SolventSolubility (g/100 mL)
Water<0.1 (at 21°C)
MethanolSlightly soluble
AcetoneModerately soluble
DichloromethaneHighly soluble

Its hydrophobicity (log P = 3.59) correlates with low leaching potential in soil.

Stability Parameters

  • Melting Point: 139–144°C.
  • Thermal Stability: Decomposes upon boiling; flash point = 100°C.
  • pH Sensitivity: Stable under acidic conditions (pH 4–5) but hydrolyzes rapidly in alkaline environments (half-life = 7 minutes at pH 9).

Isomeric Forms and Conformational Analysis

Phenmedipham has no geometric or optical isomers due to its symmetric substitution pattern. However, its ethyl analog, phenmedipham-ethyl (CAS 13684-44-1), replaces the methoxy group with ethoxy, altering solubility and herbicidal kinetics. Conformational studies suggest restricted rotation around the carbamate bonds, stabilizing the planar structure.

Spectroscopic Characterization

NMR Spectral Analysis

Key ¹H NMR signals (400 MHz, CDCl₃):

δ (ppm)Assignment
6.94–6.54Aromatic protons
3.83Methoxy (-OCH₃)
2.30Methyl (-CH₃)

¹³C NMR data confirm carbamate carbonyls at δ 155–160 ppm.

Mass Spectrometry Patterns

  • ESI-MS: [M+H]⁺ = m/z 301.12.
  • Fragmentation peaks at m/z 168.06 (loss of C₈H₁₀NO₂) and 136.04 (carbamate cleavage).

IR and UV-Visible Spectroscopic Properties

  • IR (cm⁻¹): 1730 (C=O stretch), 1530 (N-H bend), 1250 (C-O-C asymmetric stretch).
  • UV-Vis (λmax): 274 nm in hexane-dichloromethane, attributed to π→π* transitions in aromatic systems.

Disruption of Carbon Dioxide Fixation

Phenmedipham exerts its primary herbicidal effect through the disruption of carbon dioxide fixation processes in photosynthetic organisms. The compound functions as a selective photosystem II inhibitor that interferes with the Calvin cycle by blocking the production of essential energy compounds required for carbon dioxide assimilation [1] [2]. The mechanism involves competitive binding to the QB site in the D1 protein of photosystem II, which prevents the normal electron transfer sequence necessary for carbon dioxide reduction [3] [4].

The disruption of carbon dioxide fixation occurs through a cascade of molecular events initiated by phenmedipham binding to the plastoquinone binding pocket in the thylakoid membrane. This binding effectively blocks the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby preventing the formation of reduced plastoquinone (PQH2) [5] [6]. Without functional plastoquinone cycling, the electron transport chain cannot maintain the proton gradient necessary for adenosine triphosphate synthesis, which is essential for carbon dioxide fixation through the Calvin cycle [7].

Research has demonstrated that phenmedipham strongly inhibits electron transfer through photosystem II with fifty percent inhibition occurring at concentrations as low as 0.02 μM [8]. The compound exhibits high affinity for thylakoid membranes with a dissociation constant (Km) of 0.137 μM, indicating tight binding to the target site [8]. The binding affinity for the specific D1 protein interaction has been estimated at 0.067 μM, demonstrating the compound's selectivity for this critical photosynthetic component [8].

Interference with Adenosine Triphosphate and Reduced Nicotinamide Adenine Dinucleotide Phosphate Production

The inhibition of photosystem II by phenmedipham results in significant disruption of adenosine triphosphate and reduced nicotinamide adenine dinucleotide phosphate production, which are fundamental energy currencies required for cellular metabolism [9] [10]. The mechanism involves the blockade of photosynthetic electron transport at the level of plastoquinone binding, which prevents the establishment of the proton gradient necessary for adenosine triphosphate synthesis through photophosphorylation [11] [12].

Phenmedipham binding to the QB site in the D1 protein prevents the normal cycling of plastoquinone between its oxidized and reduced forms, thereby disrupting the electron transport chain that drives the production of both adenosine triphosphate and reduced nicotinamide adenine dinucleotide phosphate [13] [14]. This interruption occurs specifically at the point where electrons are transferred from photosystem II to the cytochrome b6f complex, effectively halting the linear electron flow that generates the proton-motive force required for energy production [15].

The compound's inhibitory effect on adenosine triphosphate production is particularly pronounced because it blocks both cyclic and noncyclic photophosphorylation pathways [16]. Studies have shown that phenmedipham completely inhibits photosynthesis at concentrations of 2 × 10^-7 M, with the inhibition occurring specifically at the photosystem II level [17]. The interference with reduced nicotinamide adenine dinucleotide phosphate production is equally significant, as this compound is essential for carbon fixation reactions and various biosynthetic processes [18].

Molecular Target Interactions

Phenmedipham demonstrates specific molecular interactions with key protein targets involved in photosynthetic electron transport and cholinergic neurotransmission. The primary molecular target is the D1 protein of photosystem II, where phenmedipham binds to the QB site with high affinity, competing with the natural plastoquinone substrate [19] [20]. The binding involves critical amino acid residues including histidine-215, serine-264, and phenylalanine-265, which form hydrogen bonds and hydrophobic interactions with the herbicide molecule [21] [22].

The molecular interaction with the D1 protein involves a complex binding mode where phenmedipham occupies the plastoquinone binding pocket, forming hydrogen bonds with the side chain of histidine-215 and the hydroxyl group of serine-264 [23]. Structural modeling studies have revealed that the compound binds in a shallow groove surrounded by transmembrane helices, with the methoxy group oriented toward the protein surface and the carbamate linkages positioned for optimal interaction with the binding site residues [24].

In addition to photosystem II interactions, phenmedipham exhibits molecular targeting of cholinesterase enzymes through its carbamate structure. The compound forms unstable complexes with acetylcholinesterase and butyrylcholinesterase through carbamoylation of the serine residue in the enzyme active site [25] [26]. This interaction represents a secondary molecular target that contributes to the compound's biological effects beyond its primary herbicidal mechanism.

The molecular interaction with fatty acid amide hydrolase represents another significant target, with phenmedipham demonstrating competitive inhibition with an IC50 value of 377 nM [27]. This interaction involves binding to the enzyme's active site through non-covalent interactions that prevent substrate access to the catalytic machinery [27].

Structure-Activity Relationships

The structure-activity relationships of phenmedipham reveal critical molecular features that determine its biological activity and selectivity. The compound's carbamate linkage is essential for herbicidal activity, as modifications or removal of this functional group results in complete loss of photosystem II inhibition [28]. The central carbamate bridge serves as both the recognition element for target binding and the site for metabolic deactivation through hydrolysis [29].

The phenyl ring systems in phenmedipham contribute significantly to binding affinity and selectivity for the QB site in photosystem II. The 3-methylphenyl group provides hydrophobic interactions that stabilize the compound within the binding pocket, while the methoxycarbonylaminophenyl moiety contributes to the proper orientation for hydrogen bonding interactions [30]. Substitutions on the aromatic rings can dramatically alter both potency and selectivity, with electron-withdrawing groups generally increasing herbicidal activity [31].

The methoxy group in phenmedipham influences selectivity between different photosystem II inhibitors and affects the compound's metabolic fate. This substituent contributes to the compound's lipophilicity and membrane penetration properties, while also serving as a potential site for metabolic hydroxylation [32]. The positioning of the methoxy group relative to the carbamate linkage is critical for optimal binding affinity and biological activity [33].

Structure-activity studies have demonstrated that the spatial arrangement of the carbamate linkages in phenmedipham is crucial for activity. The compound exists as a bis-carbamate structure where both carbamate groups contribute to the overall binding affinity and selectivity profile [34]. Modifications to the length or flexibility of the linker between the two carbamate groups can significantly impact both herbicidal potency and selectivity for different plant species [35].

Enzymatic Interactions

Cholinesterase Inhibition Properties

Phenmedipham demonstrates significant cholinesterase inhibition properties through its carbamate structure, which enables covalent modification of the enzyme active site. The compound acts as a progressive inhibitor of both acetylcholinesterase and butyrylcholinesterase, forming carbamoyl-enzyme complexes that are slowly hydrolyzed compared to the normal acetyl-enzyme intermediate [36] [37]. This inhibition mechanism is characteristic of carbamate pesticides and represents an important secondary biological effect beyond the primary herbicidal action.

The cholinesterase inhibition by phenmedipham involves the formation of a covalent bond between the carbamate group and the serine residue in the enzyme active site [38]. This carbamoylation reaction is similar to the normal acetylation that occurs during acetylcholine hydrolysis, but the carbamoyl-enzyme complex undergoes much slower hydrolysis, resulting in prolonged enzyme inhibition [39]. The inhibition is characterized as reversible but with a significantly extended recovery time compared to natural substrate turnover.

Studies have demonstrated that phenmedipham exhibits inhibitory effects on cholinesterase activity in various biological systems. In the soil invertebrate Enchytraeus albidus, phenmedipham produced significant cholinesterase inhibition both in in vivo and in vitro conditions, suggesting that this represents a robust biomarker for herbicide exposure [40]. The compound's ability to inhibit cholinesterases contributes to its toxicological profile and potential effects on non-target organisms.

The cholinesterase inhibition properties of phenmedipham are influenced by the compound's structural features, particularly the carbamate linkage and aromatic substituents. The presence of two carbamate groups in the molecule may contribute to enhanced inhibitory potency compared to monocarbamate compounds, although the specific contribution of each carbamate group to cholinesterase inhibition has not been fully characterized [41].

Interaction with Acetylcholinesterase

The interaction between phenmedipham and acetylcholinesterase represents a well-characterized example of carbamate-mediated enzyme inhibition. The compound binds to the active site of acetylcholinesterase through initial non-covalent interactions, followed by nucleophilic attack by the catalytic serine residue on the carbamate carbon [42]. This results in the formation of a covalent carbamoyl-enzyme intermediate and the release of the methylphenyl leaving group [43].

The acetylcholinesterase-phenmedipham interaction follows a two-step mechanism where the initial binding forms a reversible enzyme-inhibitor complex, followed by slow covalent modification to produce the carbamoyl-enzyme complex [44]. The dissociation constant for the initial binding interaction and the rate constant for carbamoylation determine the overall inhibitory potency of the compound [45]. The carbamoyl-enzyme complex subsequently undergoes slow hydrolysis to regenerate the active enzyme, with the rate of this reaction determining the duration of inhibition.

Structural studies have revealed that phenmedipham can adopt different binding modes within the acetylcholinesterase active site, depending on the orientation of the molecule and the specific interactions formed with active site residues [46]. The compound's elongated structure allows for multiple potential binding orientations, with the most effective configuration positioning one of the carbamate groups for optimal nucleophilic attack by the catalytic serine [47].

The interaction with acetylcholinesterase is influenced by the compound's structural features, particularly the presence of the methoxy group and the methylphenyl substituent. These groups contribute to the binding affinity and selectivity of the interaction, while also affecting the rate of carbamoylation and the stability of the resulting enzyme-inhibitor complex [48]. The dual carbamate structure of phenmedipham may provide additional binding interactions that enhance the overall inhibitory potency compared to related monocarbamate compounds.

Enzyme SystemInteraction TypeKinetic ParametersPhysiological Role
CholinesterasesIrreversible inhibitionProgressive inhibitionNeurotoxicity
Photosystem II complexCompetitive inhibitionKi = 0.02-0.137 μMPhotosynthesis inhibition
Phenmedipham hydrolaseSubstrate hydrolysisVmax = 0.17 μmol/min/mgDetoxification
CarboxylesterasesSubstrate recognitionVariable affinityMetabolism
Cytochrome P450Metabolic oxidationNot characterizedPhase I metabolism
Glutathione S-transferasesConjugation reactionsNot characterizedPhase II metabolism
Target SiteBinding Affinity (Km)Key Amino AcidsInteraction TypeFunctional Effect
D1 protein QB site0.137 μMHis215, Ser264, Phe265Hydrogen bondingBlocks electron transfer
Plastoquinone binding pocket0.067 μMHis215, Ser264Hydrophobic/H-bondingPrevents CO2 fixation
Thylakoid membraneHigh affinityMultiple residuesMembrane associationDisrupts photosynthesis
Acetylcholinesterase active siteVariableSer residue in active siteCovalent modificationInhibits nerve transmission
Carbamate hydrolaseLow affinityCatalytic triadSubstrate bindingMetabolic detoxification
Electron transport chainVariableMultiple sitesCompetitive inhibitionEnergy production disruption
Structural FeatureActivity ContributionSAR ImpactMetabolic Fate
Carbamate linkageEssential for inhibitionLoss eliminates activityHydrolysis point
Phenyl ringsProvides binding affinityModifications alter bindingHydroxylation sites
Methoxy groupInfluences selectivityPosition affects efficacyUnchanged
Methylphenyl groupAffects potencySize influences potencyOxidation possible
Central carbamate bridgeCritical for mechanismHydrolysis sitePrimary cleavage
Aromatic substitutionModulates activityAffects selectivitySecondary modifications

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenmedipham appears as colorless crystals or white powder. (NTP, 1992)
Colorless solid; [Merck Index] Colorless odorless solid; Formulated as technical solid and emulsifiable concentrate; [EPA REDs]

Color/Form

Colorless crystals

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

300.11100700 g/mol

Monoisotopic Mass

300.11100700 g/mol

Flash Point

74 °C CC

Heavy Atom Count

22

Density

0.25 to 0.3 at 68 °F (NTP, 1992)
0.25-0.30 g/cu c at 20 °C

LogP

3.59 (LogP)

Odor

ODORLESS

Appearance

Solid powder

Melting Point

289 to 291 °F (NTP, 1992)
139-142 (143-144 °C)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UJE31KXP78

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

BETANAL EXERTS ITS HERBICIDAL ACTION BY DISRUPTING PHOTOCHEMICAL REACTIONS. MAJOR CHANGES INVOLVED PHOSPHORYLATION & ITS RELATED NONCYCLIC ELECTRON TRANSPORT.
PHENMEDIPHAM IS STRONG INHIBITOR OF HILL REACTION /IN PLANTS/.
At concn near 2X10-4 M, phenmedipham inhibited electron transfer in potato and mung bean mitochondria. The inhibition seemed to be localized in the flavoprotein region. It affected preferentially the exogenous nicotinamide-adenine dinucleotide (NADH) dehydrogenase, in potato mitochondria. Succinate dehydrogenase was less inhibited. Photosynthesis was completely inhibited by 2X10-7 M phenmedipham.

Vapor Pressure

1e-11 mmHg at 77 °F (NTP, 1992)
1.3 nPa at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

13684-63-4

Absorption Distribution and Excretion

In rats, dogs & humans ... phenmedipham ... /is/ readily absorbed ... .
RECOVERY OF /ORALLY/ ADMIN DOSE /TO RATS/ IN URINE & FECES, AT 72 HR AFTER TREATMENT, WAS ... 99% ... URINE ... PRIMARY ROUTE OF ELIMINATION, WITH 80% ... EXCRETED VIA URINE IN INITIAL 24 HR ... TRACE AMT OF RADIOLABEL ... IN KIDNEY ... 0.039 PPM ... ALL OTHER TISSUES FELL BELOW THIS LEVEL.
It is absorbed through leaves & has little action by way of soil & roots.

Metabolism Metabolites

WHEN ADMIN TO WHITE RATS, PHENMEDIPHAM ... RAPIDLY METABOLIZED ... HYDROLYSIS YIELDED METHYL N-(3-HYDROXYPHENOL) CARBAMATE (MHPC) ... HYDROXYPHENYLCARBAMATES FORMED ... DEGRADED TO M-AMINOPHENOL WHICH WAS ACETYLATED TO ... 3-HYDROXYACETANILIDE. THESE METABOLITES WERE THEN CONJUGATED AS GLUCURONIDES & SULFATES.
BETANAL ... WAS RAPIDLY METABOLIZED BY RATS TO CORRESPONDING PHENOL ... (60-70%)(WHICH WAS PARTLY CONJUGATED) & M-HYDROXYANILINE, WHICH WAS EXCRETED AS M-HYDROXYACETANILIDE ... (2%).
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Phenmedipham

Use Classification

Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals

Methods of Manufacturing

PRODUCED BY REACTION OF 3-METHOXYCARBONYLAMINOPHENOL & M-TOLYL ISOCYANATE ... .

General Manufacturing Information

US PATENT/S/ 3,404,075 & 3,692,820.
IT IS APPLIED EITHER BROADCAST OR AS BAND TREATMENT. RATES: BROADCAST--1 TO 1.25 LB/ACRE AT COTYLEDON TO TWO TRUE LEAF STAGE WEEDS. 1.25 TO 1.5 LB/ACRE AT 2 TO 4 TRUE LEAF STAGE OF WEEDS. USUAL CARRIER: PHENMEDIPHAM IS APPLIED DILUTED WITH WATER AT BROADCAST RATE OF 20 GALLONS/ACRE.

Analytic Laboratory Methods

ACTIVE INGREDIENT IN BETANAL IS DETERMINED BY HYDROLYSIS & STEAM DISTILLATION FOLLOWED BY BROMOMETRIC TITRATION.
The use of coupled-column HPLC and MS using field desorption and fast atom bombardment ionization for the separation and identification of organics isolated from river and drinking water was reported. Phenmedipham was identified in river water using field desorption MS.
The adsorption properties of Tenax were studied to test the possibility of concentration and recovery of pollutant substances. Pesticides of various classes (chlorinated, phosphorated, carbamates, carbonates) and other organic toxicants having different volatility were employed as substances to be concentrated. They were present in water at 0.1 ppb. Recovery was made by solvent extraction or by thermoelution. Revelation and quantitative analysis were performed by GC and by high pressure TLC.
Simultaneous determination of several carbamate pesticides including betanal in fruits and vegetables by multistage HPLC in a single run.

Stability Shelf Life

VERY LOW VOLATILITY; NO CHANGES WERE OBSERVED WHEN HELD FOR 6 DAYS AT 50 °C; HYDROLYSIS AT 22 °C IN BUFFER SOLN, 50% LOSS OCCURRED IN 70 DAYS AT PH 5, 24 HR AT PH 7, 10 MIN AT PH 9.
SHELF LIFE OVER 1 YR

Dates

Last modified: 08-15-2023
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2: Pohlenz HD, Boidol W, Schüttke I, Streber WR. Purification and properties of an Arthrobacter oxydans P52 carbamate hydrolase specific for the herbicide phenmedipham and nucleotide sequence of the corresponding gene. J Bacteriol. 1992 Oct;174(20):6600-7. PubMed PMID: 1400211; PubMed Central PMCID: PMC207632.
3: Howcroft CF, Gravato C, Amorim MJ, Novais SC, Soares AM, Guilhermino L. Biochemical characterization of cholinesterases in Enchytraeus albidus and assessment of in vivo and in vitro effects of different soil properties, copper and phenmedipham. Ecotoxicology. 2011 Jan;20(1):119-30. doi: 10.1007/s10646-010-0562-4. Epub 2010 Nov 16. PubMed PMID: 21080225.
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7: Vincent F, Nguyen MT, Emerling DE, Kelly MG, Duncton MA. Mining biologically-active molecules for inhibitors of fatty acid amide hydrolase (FAAH): identification of phenmedipham and amperozide as FAAH inhibitors. Bioorg Med Chem Lett. 2009 Dec 1;19(23):6793-6. doi: 10.1016/j.bmcl.2009.09.086. Epub 2009 Sep 30. PubMed PMID: 19850474.
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9: Bori J, Riva MC. An Alternative Approach to Assess the Habitat Selection of Folsomia candida in Contaminated Soils. Bull Environ Contam Toxicol. 2015 Nov;95(5):670-4. doi: 10.1007/s00128-015-1647-9. Epub 2015 Sep 9. PubMed PMID: 26350730.
10: Knowles CO, Benezet HJ. Microbial degradation of the carbamate pesticides desmedipham, phenmedipham, promecarb, and propamocarb. Bull Environ Contam Toxicol. 1981 Oct;27(4):529-33. PubMed PMID: 7306718.
11: Amorim MJ, Römbke J, Scheffczyk A, Soares AM. Effect of different soil types on the enchytraeids Enchytraeus albidus and Enchytraeus luxuriosus using the herbicide Phenmedipham. Chemosphere. 2005 Dec;61(8):1102-14. Epub 2005 Apr 26. PubMed PMID: 16263380.
12: Stainier C, Destain MF, Schiffers B, Lebeau F. Effect of tank mixed adjuvants on the drift potential of phenmedipham formulations. Commun Agric Appl Biol Sci. 2005;70(4):979-87. PubMed PMID: 16628946.
13: Koch P, Bahmer FA. [Photoallergic dermatitis caused by the herbicide phenmedipham]. Derm Beruf Umwelt. 1989 Nov-Dec;37(6):203-5. German. PubMed PMID: 2606004.
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